

IMMH001 Demonstrates Potent Therapeutic Efficacy in Preclinical Models of Rheumatoid Arthritis

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Compound of Interest

Compound Name: IMMH001

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IMMH001, a novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, shows significant promise as a therapeutic agent for rheumatoid arthritis (RA), outperforming or matching the efficacy of standard treatments in preclinical animal models. In studies utilizing both rat adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) models, **IMMH001** effectively suppressed disease progression, reduced joint inflammation, and lowered levels of key inflammatory mediators.

IMMH001, also known as SYL930, is a specific modulator of S1P1, S1P4, and S1P5.^{[1][2]} Its primary mechanism of action involves rendering peripheral blood lymphocytes insensitive to the egress signal from secondary lymphoid organs, effectively trapping them and preventing their migration to sites of inflammation, such as the joints in RA.^{[1][2][3]} This targeted immunomodulation translates to a significant reduction in the clinical and pathological signs of arthritis in established animal models.

Comparative Efficacy of IMMH001 in Arthritis Models

IMMH001 has been rigorously evaluated in two distinct and well-established rat models of rheumatoid arthritis: adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA). In both models, **IMMH001** demonstrated a dose-dependent therapeutic effect, which was comparable

and, in some aspects, superior to the standard-of-care medication, methotrexate (MTX), and another S1P modulator, FTY720 (Fingolimod).

Adjuvant-Induced Arthritis (AA) Model

In the AA rat model, **IMMH001** treatment led to a significant, dose-dependent reduction in hind paw swelling and the overall arthritis index.^[4] At doses of 1.2 and 2.4 mg/kg, the therapeutic effect of **IMMH001** was comparable to that of FTY720 (1 mg/kg) and MTX (1 mg/kg).^[4]

Treatment Group	Dose (mg/kg)	Primary Hind Paw Perimeter (mm)	Secondary Hind Paw Volume (mL)	Arthritis Index (max 16)
Arthritic Control	-	~24.5	~2.8	~13
IMMH001	0.6	~22.5	~2.4	~10
IMMH001	1.2	~20.5	~1.8	~7
IMMH001	2.4	~19.5	~1.5	~5
FTY720	1	~20.0	~1.6	~6
MTX	1	~21.0	~1.9	~8

Data

summarized from

Jin et al., 2019.

^[4] Values are

approximations

derived from

graphical data.

Collagen-Induced Arthritis (CIA) Model

Similar potent effects were observed in the CIA rat model. **IMMH001** treatment significantly reduced hind paw swelling and the arthritis index.^[4] Histopathological analysis of the joints revealed that **IMMH001** markedly reduced inflammatory cell infiltration, synovial hyperplasia, and pannus formation, resulting in a significant decrease in the total pathological score.^[4]^[5] The efficacy of **IMMH001** at 1.2 and 2.4 mg/kg was comparable to both FTY720 and MTX.^[4]

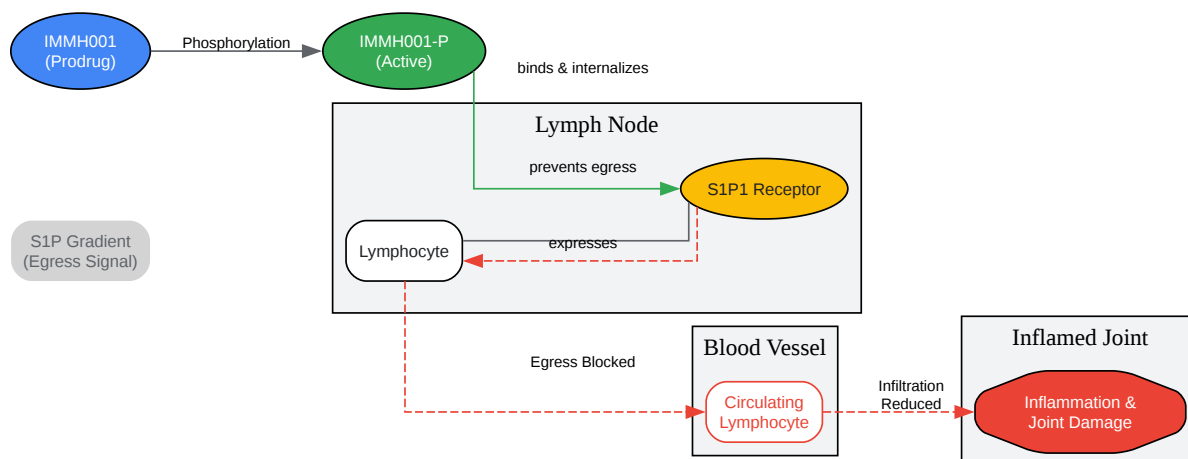
Treatment Group	Dose (mg/kg)	Primary Hind Paw Perimeter (mm)	Primary Hind Paw Volume (mL)	Total Pathological Score
Arthritic Control	-	~23.5	~2.6	10.8 ± 2.0
IMMH001	0.6	~21.5	~2.2	7.9 ± 1.2
IMMH001	1.2	~20.0	~1.9	6.6 ± 1.4
IMMH001	2.4	~19.0	~1.7	5.6 ± 1.1
FTY720	1	~20.5	~2.0	6.6 ± 1.3
MTX	1	~21.0	~2.1	7.1 ± 1.2

Data summarized from Jin et al., 2019. [4][5] Values for perimeter and volume are approximations derived from graphical data.

Mechanism of Action: S1P1 Modulation and Cytokine Suppression

IMMH001's therapeutic effect is rooted in its ability to modulate the S1P1 receptor. As a prodrug, **IMMH001** is phosphorylated in vivo to its active form, **IMMH001-P**, which then acts as a functional antagonist of the S1P1 receptor.[5] This leads to the internalization of S1P1 on lymphocytes, preventing their egress from lymph nodes and thereby reducing the number of circulating lymphocytes available to infiltrate the inflamed synovium.[1][4]

Furthermore, **IMMH001** treatment significantly decreased the levels of several proinflammatory cytokines and chemokines within the damaged joints of arthritic rats.[1][2] These included IL-1 β , IL-5, IL-18, IP-10, CCL3, and CCL5, indicating that **IMMH001** suppresses both Th1 and Th2 cell-mediated inflammatory responses.[1]



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Mechanism of action for **IMM001**.

Experimental Protocols

Adjuvant-Induced Arthritis (AA) in Rats

The AA model is induced by a single injection of Freund's Complete Adjuvant (FCA) containing heat-killed *Mycobacterium tuberculosis*.^{[3][6]}

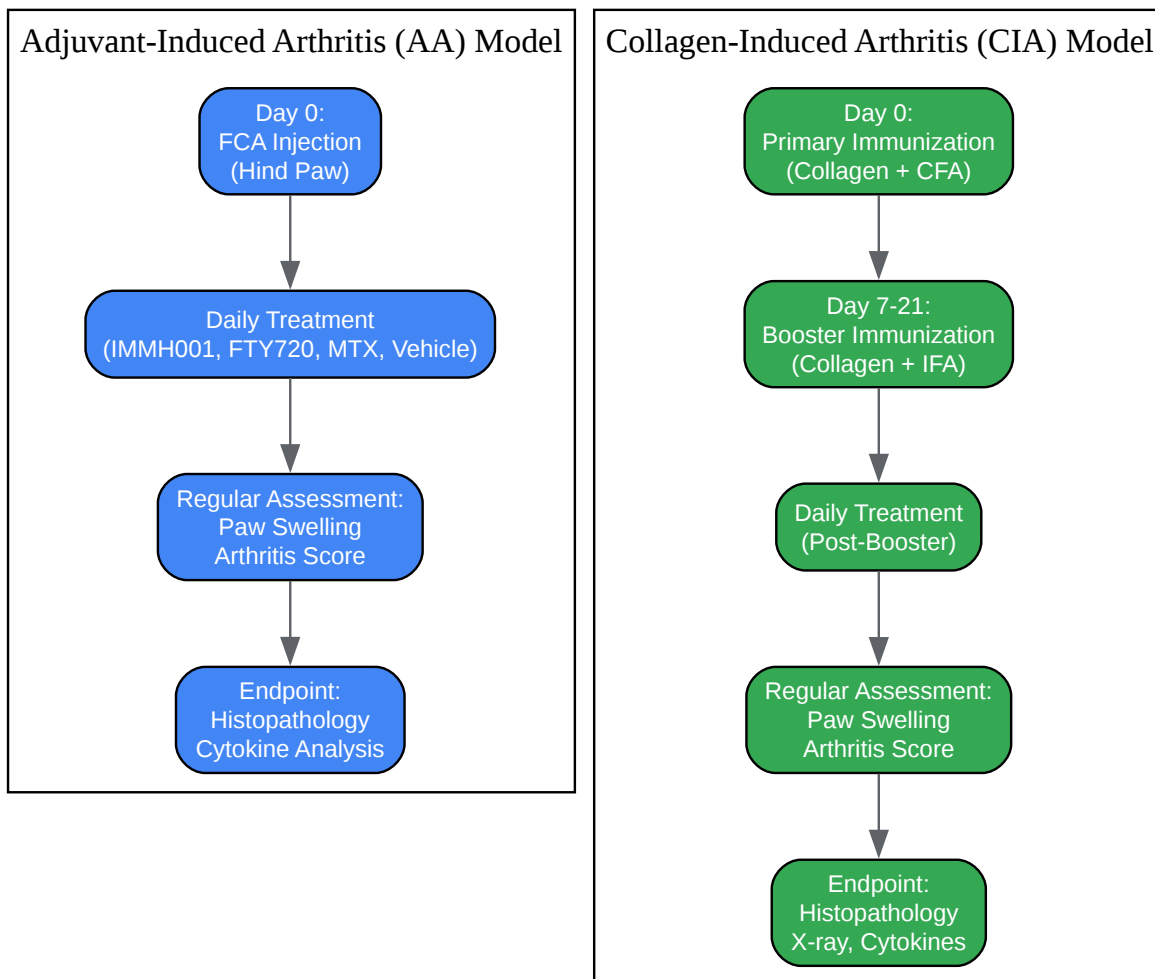
- Animals: Male Sprague-Dawley or Lewis rats are commonly used.^[3]
- Induction: A single subcutaneous injection of 100 μ L of FCA (containing 10 mg/mL of *M. tuberculosis*) is administered into the footpad of the right hind paw.^{[3][6]}
- Treatment: Oral administration of **IMM001**, FTY720, MTX, or vehicle control typically begins on the day of induction and continues daily for the duration of the study (e.g., 14-28 days).^{[3][4]}
- Assessment:

- Paw Swelling: Measured using a plethysmometer or calipers at regular intervals.[4]
- Arthritis Index: Clinical scoring of each paw based on erythema, swelling, and ankylosis (typically on a scale of 0-4 per paw, for a total score of 16).[4]
- Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, and bone/cartilage destruction.[4]

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is induced by immunization with type II collagen, which elicits an autoimmune response targeting the collagen in the joints.[1][7]

- Animals: Female Wistar or Dark Agouti rats are often used.[1][8]
- Induction:
 - An initial intradermal injection of an emulsion of bovine or porcine type II collagen in Complete Freund's Adjuvant (CFA) is given at the base of the tail.[8]
 - A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 7 to 21 days after the primary immunization.[1][8]
- Treatment: Dosing with **IMMH001** and comparator drugs is typically initiated after the booster injection and continues for the study duration.[4]
- Assessment: Similar to the AA model, assessments include paw swelling, clinical arthritis scoring, and histopathological evaluation of the joints.[4] X-ray analysis can also be used to assess joint damage.[5]



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Workflow for AA and CIA models.

Conclusion

The comprehensive preclinical data strongly support the therapeutic potential of **IMMH001** in rheumatoid arthritis. Its potent anti-inflammatory and disease-modifying effects, demonstrated in multiple rigorous animal models, are comparable or superior to existing therapies like methotrexate and the S1P modulator fingolimod. The targeted mechanism of action, focusing on lymphocyte trafficking, offers a promising approach for the treatment of RA and other autoimmune disorders. Further clinical investigation of **IMMH001** is warranted to translate these promising preclinical findings into benefits for patients.

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